

Comprehensive Technical Guide: C₁₀H₁₂INO Compounds in Drug Discovery

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Compound of Interest

Compound Name: *N-Ethyl-3-iodo-2-methylbenzamide*

Cat. No.: *B8163318*

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Executive Summary

This technical guide provides an in-depth analysis of compounds with the molecular formula C₁₀H₁₂INO, focusing on their role as high-value intermediates in medicinal chemistry. While this formula encompasses multiple structural isomers, the most significant entity for drug development is 4-(4-iodophenyl)morpholine and the amide derivative 2-iodo-N-propylbenzamide.

This document details the physicochemical properties, synthetic pathways, and structural validation of these compounds.[1] It is designed for researchers utilizing aryl iodides as precursors for cross-coupling reactions (Suzuki-Miyaura, Sonogashira) or exploring morpholine scaffolds for pharmacokinetic optimization.

Part 1: Molecular Identity and Physicochemical Profile[2][3]

The formula C₁₀H₁₂INO represents a specific stoichiometry often encountered in the synthesis of heterocycles and amide-based ligands. The presence of the iodine atom (heavy halogen) significantly influences the molecular weight and reactivity profile, serving as a critical "handle" for further functionalization.

Quantitative Data Summary

Property	Value	Unit	Notes
Molecular Formula	C ₁₀ H ₁₂ INO	-	Hill Notation
Exact Mass	288.996	Da	Monoisotopic
Molecular Weight	289.11	g/mol	Average
Heavy Atom Count	13	-	I, N, O, 10xC
ClogP (Est.)	2.1 - 2.9	-	Varies by isomer
Physical State	Solid	-	Typically off-white powder
Melting Point	158-163	°C	For 4-(4-iodophenyl)morpholine

Structural Isomerism

The C₁₀H₁₂INO formula supports two primary structural classes relevant to pharmaceutical research:

- N-Aryl Heterocycles: exemplified by 4-(4-iodophenyl)morpholine.
 - Utility: A privileged scaffold where the morpholine ring improves water solubility and metabolic stability, while the aryl iodide allows for library expansion via palladium-catalyzed coupling.
- Halogenated Benzamides: exemplified by 2-iodo-N-propylbenzamide.
 - Utility: Precursors for isoquinolinone synthesis or potential ligands for CNS targets (dopamine/serotonin modulation).

Part 2: Synthetic Methodology (Autonomy & Causality)

This section details the synthesis of 4-(4-iodophenyl)morpholine, the most chemically versatile isomer. The protocol utilizes a Buchwald-Hartwig Amination, chosen over nucleophilic aromatic

substitution (S_NAr) because unactivated aryl iodides do not react readily with amines without metal catalysis.

Reaction Rationale

- Substrates: 1,4-Diiodobenzene and Morpholine.
- Catalyst: Copper(I) Iodide (CuI) is selected as a cost-effective alternative to Palladium for this specific transformation, promoted by an amino acid ligand (L-Proline).
- Mechanism: The catalytic cycle involves oxidative addition of the aryl iodide to the metal center, amine coordination, deprotonation, and reductive elimination to form the C-N bond.

Step-by-Step Protocol: Copper-Catalyzed C-N Coupling

Reagents:

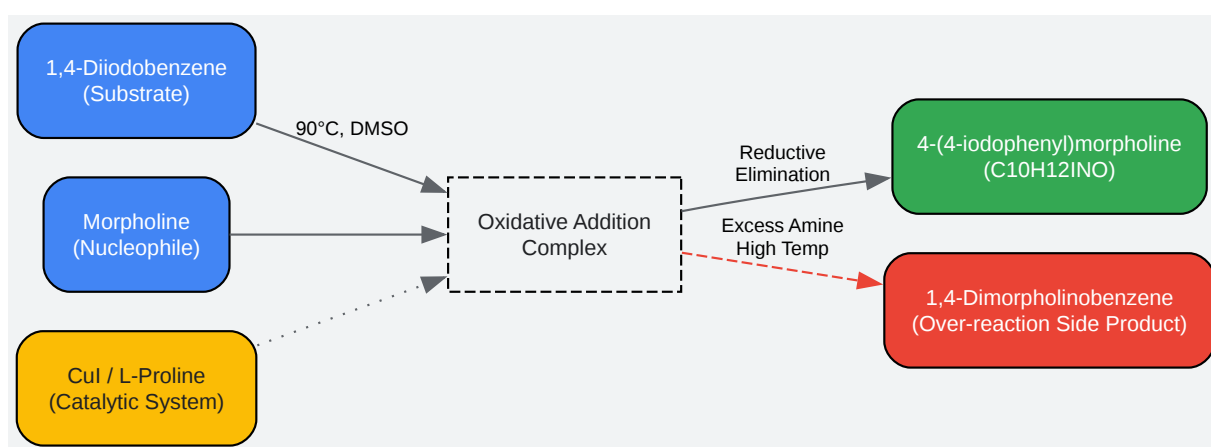
- 1,4-Diiodobenzene (1.0 equiv)
- Morpholine (1.2 equiv)[2]
- CuI (10 mol%)
- K_2CO_3 (2.0 equiv, base)
- L-Proline (20 mol%, ligand)
- DMSO (Solvent)

Workflow:

- Inert Atmosphere Setup: Flame-dry a Schlenk tube and backfill with Argon. Reason: Copper catalysts can be deactivated by oxidation; moisture inhibits the base efficiency.
- Reagent Charging: Add 1,4-diiodobenzene (330 mg, 1 mmol), CuI (19 mg, 0.1 mmol), and K_2CO_3 (276 mg, 2 mmol) to the tube.
- Solvent/Ligand Addition: Add DMSO (2 mL), followed by Morpholine (105 μ L, 1.2 mmol) and L-Proline (23 mg, 0.2 mmol).

- Thermal Activation: Seal the tube and heat to 90°C for 12–24 hours. Note: Monitoring via TLC is essential to prevent double-amination (formation of 1,4-dimorpholinobenzene).
- Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water (3x) to remove DMSO and inorganic salts.
- Purification: Dry organic layer over MgSO₄, concentrate, and purify via silica gel column chromatography (Hexane/EtOAc gradient).

Synthetic Pathway Visualization



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Figure 1: Copper-catalyzed synthesis pathway for C₁₀H₁₂INO (morpholine derivative) highlighting the critical catalytic step and potential side reaction.

Part 3: Structural Characterization & Validation

Trustworthiness in chemical synthesis relies on rigorous characterization. For C₁₀H₁₂INO, the following spectral signatures confirm the structure.

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (CDCl₃, 400 MHz):
 - Aryl Region: Two doublets (para-substitution pattern).

- δ ~7.50 ppm (2H, d, J=8.8 Hz, protons ortho to Iodine).
- δ ~6.65 ppm (2H, d, J=8.8 Hz, protons ortho to Morpholine).
- Aliphatic Region:
 - δ ~3.80 ppm (4H, t, J=4.8 Hz, -CH₂-O-CH₂-).
 - δ ~3.10 ppm (4H, t, J=4.8 Hz, -CH₂-N-CH₂-).
- Interpretation: The symmetry of the morpholine peaks and the distinct para-substituted aryl pattern confirm the regioselectivity.

Mass Spectrometry (MS)

- Technique: GC-MS (EI) or LC-MS (ESI).
- Expected Molecular Ion (M⁺):m/z 289.[3]
- Isotopic Pattern: Iodine is monoisotopic (¹²⁷I), so no M+2 peak from halogen isotopes (unlike Cl or Br).
- Fragmentation (EI):
 - Loss of Iodine (m/z 289 → 162).
 - Morpholine ring fragmentation.

Part 4: Applications in Drug Development

The C₁₀H₁₂INO scaffold is rarely the final drug; it is a strategic intermediate.

Cross-Coupling Utility

The aryl iodide moiety is highly reactive in Palladium-catalyzed cross-coupling reactions, allowing researchers to rapidly diversify the molecule at the para position.

- Suzuki-Miyaura: Coupling with aryl boronic acids to create biaryl morpholines (common in SSRIs).

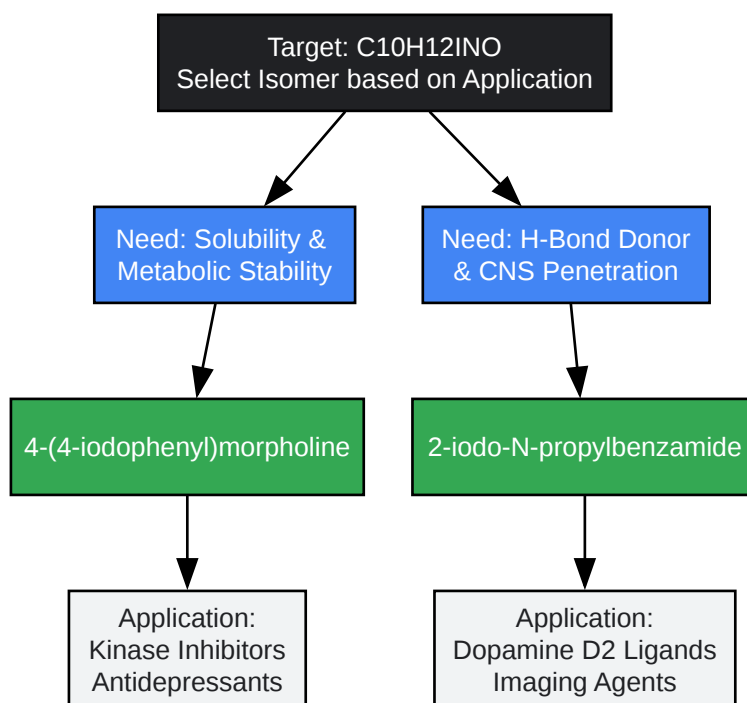
- Sonogashira: Coupling with alkynes to extend conjugation.
- Heck Reaction: Coupling with alkenes.

Pharmacophore Logic

The morpholine ring is a "privileged structure" in medicinal chemistry.

- Solubility: The ether oxygen accepts hydrogen bonds, improving aqueous solubility compared to cyclohexane analogs.
- Metabolic Stability: Morpholine is generally more resistant to oxidative metabolism than open-chain amines.
- Target Class: Morpholine-aryl derivatives frequently exhibit activity against:
 - Sigma receptors (CNS).
 - Factor Xa (Anticoagulants).
 - Monoamine transporters (Serotonin/Norepinephrine).

Decision Logic for Isomer Selection



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Figure 2: Decision tree for selecting the appropriate C₁₀H₁₂INO isomer based on medicinal chemistry requirements.

References

- National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 329765107, 4-(4-Iodophenyl)morpholine. Retrieved from [\[Link\]](#)
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Sources

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- [3. 2-Iodo-N-isopropylbenzamide | C10H12INO | CID 615861 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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